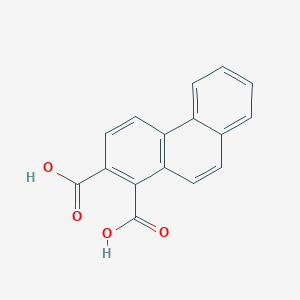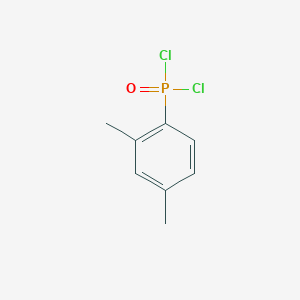
(2,4-Dimethylphenyl)phosphonic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dimethylphenyl)phosphonic dichloride is an organophosphorus compound with the molecular formula C8H9Cl2OP It is characterized by the presence of a phosphonic dichloride group attached to a 2,4-dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethylphenyl)phosphonic dichloride typically involves the reaction of 2,4-dimethylphenol with phosphorus trichloride (PCl3) in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
2,4−Dimethylphenol+PCl3→(2,4−Dimethylphenyl)phosphonic dichloride+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: (2,4-Dimethylphenyl)phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the phosphonic dichloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of phosphonic esters or amides.
Oxidation Reactions: The compound can be oxidized to form phosphonic acids or phosphonates under specific conditions.
Reduction Reactions: Reduction of this compound can yield phosphine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are utilized.
Major Products Formed:
Phosphonic Esters: Formed by the reaction with alcohols.
Phosphonic Amides: Formed by the reaction with amines.
Phosphonic Acids: Formed by oxidation reactions.
Scientific Research Applications
(2,4-Dimethylphenyl)phosphonic dichloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds, including phosphonates and phosphine oxides.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2,4-Dimethylphenyl)phosphonic dichloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The phosphonic dichloride group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Phenylphosphonic Dichloride: Similar structure but lacks the methyl groups on the phenyl ring.
(2,6-Dimethylphenyl)phosphonic Dichloride: Similar structure with methyl groups at different positions on the phenyl ring.
(4-Methylphenyl)phosphonic Dichloride: Contains only one methyl group on the phenyl ring.
Uniqueness: (2,4-Dimethylphenyl)phosphonic dichloride is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and the properties of its derivatives. This structural variation can lead to differences in steric and electronic effects, making it a valuable compound for targeted synthetic applications.
Properties
CAS No. |
72758-25-9 |
|---|---|
Molecular Formula |
C8H9Cl2OP |
Molecular Weight |
223.03 g/mol |
IUPAC Name |
1-dichlorophosphoryl-2,4-dimethylbenzene |
InChI |
InChI=1S/C8H9Cl2OP/c1-6-3-4-8(7(2)5-6)12(9,10)11/h3-5H,1-2H3 |
InChI Key |
RABNGFAKXCYVJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)P(=O)(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


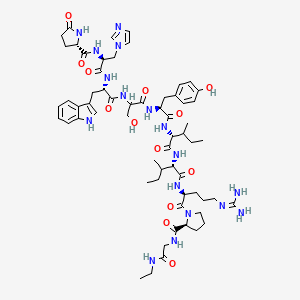
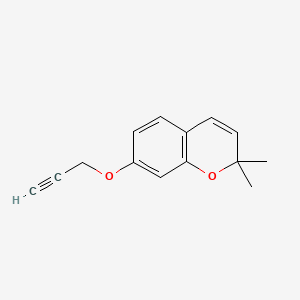

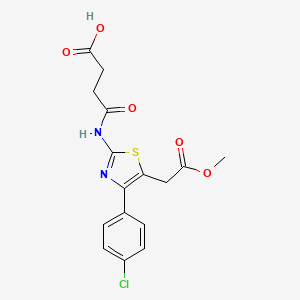
![3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol](/img/structure/B14478762.png)
![4-[(Dimethylamino)methyl]thiomorpholin-3-one](/img/structure/B14478765.png)

![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl)oxy]-](/img/structure/B14478768.png)
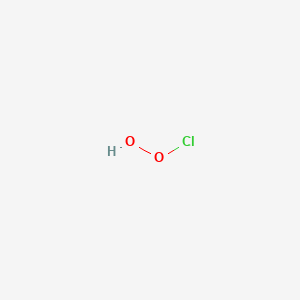
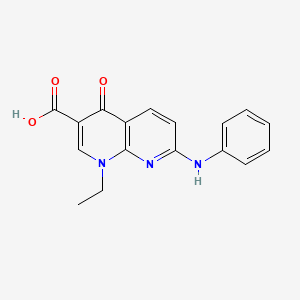
![N-[6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14478776.png)

![Triphenyl[(phenylsulfanyl)methyl]phosphanium iodide](/img/structure/B14478783.png)
